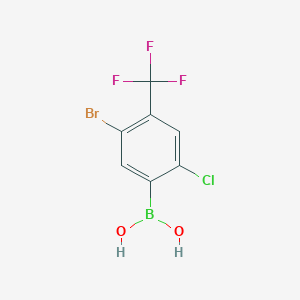

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid

Descripción

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid is a halogen- and trifluoromethyl-substituted aryl boronic acid. Its structure features bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) groups at positions 5, 2, and 4 of the benzene ring, respectively. These substituents confer unique electronic and steric properties, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Propiedades

IUPAC Name |

[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrClF3O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFYCJLNBAKVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions.

Mode of Action

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid is involved in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium. This process, known as transmetalation, results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds by creating new carbon-carbon bonds. The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are typically carried out under mild and functional group tolerant conditions. Furthermore, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability.

Actividad Biológica

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antiproliferative domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its reactivity in various organic reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The presence of bromine, chlorine, and trifluoromethyl groups enhances its biological activity by modulating electronic properties and steric hindrance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated moderate activity against several pathogens:

- Bacteria : Effective against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like Tavaborole (AN2690) .

- Fungi : Exhibits antifungal activity against Candida albicans and Aspergillus niger, with significant inhibition observed at higher concentrations .

Table 1: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Comparison to AN2690 |

|---|---|---|

| Escherichia coli | 50 | Lower |

| Bacillus cereus | 25 | Lower |

| Candida albicans | 100 | Similar |

| Aspergillus niger | 75 | Similar |

Antiproliferative Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiproliferative effects in various cancer cell lines. The compound was tested using the sulforhodamine B (SRB) assay and MTT assays.

Findings:

- The compound exhibited low micromolar values in several cancer cell lines, indicating strong antiproliferative potential.

- Mechanistic studies revealed that it induces cell cycle arrest and apoptosis in cancer cells, particularly through caspase activation .

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 15 | Caspase activation |

| MV-4-11 | 12 | Cell cycle arrest |

| MCF7 | 20 | Apoptosis induction |

The biological activity of this compound can be attributed to several mechanisms:

- Transmetalation : In the context of the Suzuki-Miyaura reaction, this compound acts as a boron reagent facilitating the formation of carbon-carbon bonds .

- Enzyme Inhibition : It has been suggested that the compound may inhibit leucyl-tRNA synthetase in microorganisms, thereby disrupting protein synthesis .

- Cell Cycle Disruption : The compound's ability to induce cell cycle arrest is linked to alterations in p21 levels and caspase activation, leading to apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenylboronic acids demonstrated that derivatives like this compound showed promising results against resistant strains of bacteria and fungi. The study utilized both agar diffusion methods and MIC determinations to confirm these findings .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced significant apoptosis. The G2/M phase arrest was particularly noted in ovarian cancer cells, suggesting a targeted anticancer effect .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound acts as a boron reagent, facilitating the coupling of aryl halides with organoboron compounds under mild conditions.

Table 1: Summary of Suzuki-Miyaura Reaction Conditions

| Reactants | Catalyst | Solvent | Temperature |

|---|---|---|---|

| Aryl Halide + Organoboron Compound | Pd(OAc)2 | Water/Organic Mixture | Room Temperature |

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. Its Minimum Inhibitory Concentration (MIC) values suggest efficacy comparable to established antibiotics.

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Comparison to AN2690 |

|---|---|---|

| Escherichia coli | 50 | Lower |

| Bacillus cereus | 25 | Lower |

| Candida albicans | 100 | Similar |

| Aspergillus niger | 75 | Similar |

Mechanism of Action

The compound's antimicrobial effects are attributed to its ability to inhibit leucyl-tRNA synthetase, disrupting protein synthesis in microorganisms . Additionally, it has shown moderate antifungal activity, particularly against Candida albicans and Aspergillus niger.

Antiproliferative Activity

In the realm of cancer research, this compound has been evaluated for its antiproliferative effects across several cancer cell lines. Studies indicate that it induces cell cycle arrest and apoptosis through mechanisms involving caspase activation.

Table 3: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 15 | Caspase activation |

| MV-4-11 | 12 | Cell cycle arrest |

| MCF7 | 20 | Apoptosis induction |

Case Studies

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various phenylboronic acids, including this compound. Utilizing agar diffusion methods and MIC determinations, the study confirmed its promising results against resistant strains of bacteria and fungi .

Cancer Cell Line Testing

In vitro testing on cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced significant apoptosis. The G2/M phase arrest was particularly noted in ovarian cancer cells, suggesting a targeted anticancer effect .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates participation in palladium-catalyzed Suzuki-Miyaura coupling, enabling carbon-carbon bond formation with aryl or vinyl halides. This reaction is critical for constructing biaryl systems in pharmaceutical and materials chemistry.

Key Features:

-

Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) in polar aprotic solvents (e.g., THF, DMF).

-

Base: Typically Na₂CO₃ or K₂CO₃.

-

Temperature: 80–100°C under inert atmosphere.

Example Reaction:

Mechanistic Insights:

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic acid.

-

Reductive elimination to form the C–C bond.

Applications:

-

Synthesis of complex aryl scaffolds for drug candidates.

-

Functionalization of π-conjugated materials.

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (SNAr) under controlled conditions.

Reactivity Trends:

| Position | Halogen | Reactivity | Nucleophile Compatibility |

|---|---|---|---|

| 5 | Bromine | Moderate | Amines, alkoxides |

| 2 | Chlorine | Low | Strong bases (e.g., KNH₂) |

Example Reaction:

Conditions:

-

Solvent: DMSO or DMF.

-

Temperature: 120–150°C.

-

Yield: ~60–75% (dependent on nucleophile strength).

Oxidation and Reduction Reactions

The boronic acid group and halogen substituents undergo redox transformations:

Oxidation:

The boronic acid group can be oxidized to boronic esters or borates:

Conditions:

-

Oxidizing agents: H₂O₂, NaIO₄.

-

Solvent: Ethanol/water mixtures.

-

Applications: Stabilization of boron-containing intermediates.

Reduction:

The bromine atom can be reduced to a hydrogen atom:

Conditions:

-

Catalyst: Pd/C or Raney Ni.

-

Pressure: 1–3 atm H₂.

-

Yield: >85%.

Functional Group Compatibility and Stability

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the aromatic ring against electrophilic attack while directing meta-substitution in coupling reactions.

Stability Considerations:

-

pH Sensitivity: The boronic acid group decomposes under strongly acidic (pH < 3) or basic (pH > 10) conditions.

-

Thermal Stability: Stable up to 150°C; decomposition occurs at higher temperatures.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The table below compares substituent patterns, molecular weights, and key properties of the target compound with analogs:

Key Observations :

- Electron-Withdrawing Group (EWG) Density : The target compound’s three EWGs (Br, Cl, CF₃) create a highly electron-deficient aromatic ring, improving oxidative stability and coupling efficiency compared to analogs with fewer EWGs .

- Steric Effects : The bulk of CF₃ at position 4 may hinder reactions requiring planar transition states, unlike smaller substituents like F .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactions : The target compound’s Br and Cl substituents act as leaving groups, enabling sequential functionalization. For example, in , a bis(trifluoromethyl)-substituted analog achieved 72% yield in a Suzuki coupling, whereas the target compound’s additional halogens may allow orthogonal reactivity .

- Petasis Reactions : In , (4-(trifluoromethyl)phenyl)boronic acid failed to form isolatable products, likely due to excessive electron withdrawal. The target compound’s Cl and Br may further modulate reactivity, though this requires empirical validation .

Métodos De Preparación

Metal-Halogen Exchange Followed by Boronation

A common approach involves:

- Starting Material: 5-Bromo-2-chloro-4-(trifluoromethyl)benzene or its derivatives.

- Step 1: Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to perform metal-halogen exchange selectively at the bromine site.

- Step 2: Quenching the aryllithium intermediate with trialkyl borates (e.g., trimethyl borate).

- Step 3: Acidic work-up to yield the boronic acid.

This method provides good regioselectivity, exploiting the higher reactivity of bromine over chlorine in metal-halogen exchange reactions.

Palladium-Catalyzed Borylation of Aryl Halides

Another widely used method is the palladium-catalyzed Miyaura borylation:

- Starting Material: 5-Bromo-2-chloro-4-(trifluoromethyl)aryl halide.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

- Boron Source: Bis(pinacolato)diboron (B2pin2).

- Base: Potassium acetate or potassium carbonate.

- Solvent: DMSO, dioxane, or toluene.

- Conditions: Heating at 80–100 °C under inert atmosphere.

This method avoids the use of highly reactive organolithium reagents and provides high yields with good functional group tolerance.

Direct C–H Borylation (Emerging Method)

Recent advances include direct C–H borylation catalyzed by iridium complexes, allowing the direct installation of boronic acid groups on aromatic rings without pre-functionalization. However, this method requires careful control of regioselectivity and is less common for heavily substituted halogenated aromatics.

Experimental Data Summary

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Metal-Halogen Exchange + Boronation | 5-Bromo-2-chloro-4-(trifluoromethyl)benzene | n-BuLi, Trimethyl borate | -78 °C, inert atmosphere | 70–85 | Requires low temperature, careful quenching, sensitive to moisture |

| Pd-Catalyzed Borylation | 5-Bromo-2-chloro-4-(trifluoromethyl)aryl bromide | Pd(dppf)Cl2, B2pin2, KOAc | 80–100 °C, inert atmosphere | 80–95 | Mild conditions, scalable, high purity products |

| Direct C–H Borylation | 5-Bromo-2-chloro-4-(trifluoromethyl)benzene | Iridium catalyst, B2pin2 | 80–120 °C | 50–70 | Emerging method, regioselectivity challenges, less common for this substrate |

Detailed Research Findings

Selectivity Considerations: The presence of both bromine and chlorine atoms allows selective lithiation at the bromine site due to its higher reactivity, enabling regioselective boronation without affecting the chlorine substituent.

Catalyst Efficiency: Palladium catalysts such as Pd(dppf)Cl2 have been shown to efficiently catalyze the borylation of sterically hindered and electron-deficient aryl bromides bearing trifluoromethyl groups, achieving high yields and purity.

Purification: The boronic acid products are typically purified by recrystallization or chromatography. Boronic acids can form cyclic anhydrides (boroxines), so care in storage and handling is necessary.

Environmental and Safety Notes: The metal-halogen exchange method requires handling of pyrophoric organolithium reagents at low temperatures, while palladium-catalyzed methods are more environmentally benign and operationally simpler.

Comparative Analysis

| Aspect | Metal-Halogen Exchange Method | Pd-Catalyzed Borylation Method | Direct C–H Borylation |

|---|---|---|---|

| Reagent Sensitivity | High (pyrophoric reagents, low temperature) | Moderate (air-sensitive catalysts) | Moderate to high |

| Reaction Conditions | Low temperature (-78 °C), inert atmosphere | Mild heating (80–100 °C), inert atmosphere | Mild to moderate heating |

| Yield | Moderate to high (70–85%) | High (80–95%) | Moderate (50–70%) |

| Scalability | Limited due to reagent handling | Good | Emerging, less proven |

| Functional Group Tolerance | Moderate | High | Variable |

| Environmental Impact | Higher due to organolithium use | Lower, catalytic process | Potentially low, catalyst dependent |

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid?

The synthesis typically involves halogenated aryl precursors and Suzuki-Miyaura coupling intermediates. A common approach includes:

- Step 1 : Bromination/chlorination of a trifluoromethyl-substituted benzene derivative to introduce halogens at specific positions.

- Step 2 : Lithiation or Grignard reaction followed by borylation using reagents like bis(pinacolato)diboron (B₂Pin₂) under inert conditions .

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity.

Key challenges include regioselectivity in halogenation and stability of the boronic acid group during synthesis .

Q. What safety protocols are critical for handling this compound?

- Hazard Classification : Classified as Harmful/Irritant (H315, H319, H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Store at 4–8°C in a sealed container under nitrogen to prevent hydrolysis. Avoid exposure to moisture or oxidizing agents .

- Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How is structural characterization performed for this boronic acid?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo, chloro, trifluoromethyl groups).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the aryl-boronic acid moiety .

- LC-MS : Quantify purity and detect impurities (e.g., genotoxic boronic acid derivatives) with a limit of detection (LOD) <1 ppm .

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactivity?

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the boronic acid and accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from bromo and chloro groups may reduce coupling efficiency. Computational studies (DFT) predict:

| Substituent | Hammett σₚ Value | Impact on Reaction Rate |

|---|---|---|

| -CF₃ | +0.54 | Increases rate |

| -Br | +0.26 | Moderate rate increase |

| -Cl | +0.23 | Moderate rate increase |

| Optimization requires balancing electronic activation and steric accessibility . |

Q. What methodologies optimize Suzuki-Miyaura reactions using this boronic acid?

- Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) in THF/ethanol mixtures.

- Bases : K₂CO₃ or NaOAc (2–3 equiv) to neutralize BF₃ byproducts.

- Temperature : 80–100°C for 12–24 hours, monitored by TLC or HPLC.

Example Protocol :

Combine boronic acid (1.2 equiv), aryl halide (1 equiv), Pd catalyst, and base in degassed solvent.

Heat under reflux with stirring.

Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Yields typically range from 60–85%, depending on steric hindrance .

Q. How are genotoxic impurities (GTIs) analyzed and controlled in derivatives?

- LC-MS/MS Method :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile gradient.

- Detection : MRM mode for carboxy/methyl phenyl boronic acid impurities (LOD = 0.2 ppm, LOQ = 0.5 ppm) .

- Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) during synthesis to trap residual Pd and boronates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.